molecular formula C12H13N3O2 B11874140 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B11874140
M. Wt: 231.25 g/mol
InChI Key: BKBKHTYWXXWHDJ-UHFFFAOYSA-N
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Description

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide is a quinoline derivative designed for research applications in medicinal chemistry and pharmacology. This compound features a carbohydrazide moiety, a functional group known for its versatile biological activities and metal-chelating properties . As a member of the 4-hydroxyquinoline family, it serves as a key intermediate for synthesizing more complex molecules. Researchers are exploring this scaffold for its potential in multiple areas. A primary research focus is the development of new anti-infective agents. Quinoline-carbohydrazide derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication, by chelating Mg²⁺ ions in the enzyme's active site . Similar compounds have also shown moderate antibacterial activities in vitro, making them candidates for addressing drug-resistant bacterial pathogens . The mechanism of action for this class of compounds, particularly in an antiviral context, is hypothesized to involve metal chelation. The adjacent oxygen atoms of the 4-hydroxy and the carbohydrazide carbonyl groups can form complexes with divalent metal ions like Mg²⁺, which is a common pharmacophore for inhibiting metal-dependent enzymes such as HIV-1 integrase . This chelation potential also makes such compounds interesting for biochemical studies involving other metalloenzymes. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-ethyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O2/c1-2-7-3-4-10-8(5-7)11(16)9(6-14-10)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

BKBKHTYWXXWHDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN

Origin of Product

United States

Preparation Methods

Condensation of 3-Ethylaniline with EMME

A mixture of 3-ethylaniline (1.0 equiv) and EMME (1.2 equiv) in anhydrous ethanol is refluxed at 80°C for 6–8 hours. The reaction forms diethyl 2-((3-ethylphenylamino)methylene)malonate as a yellow crystalline solid. Monitoring via TLC (ethyl acetate/hexane, 1:3) confirms completion, with purification achieved through recrystallization from ethanol (yield: 85–90%).

Microwave-Assisted Cyclization

The intermediate from Step 1.1 is subjected to microwave irradiation in diphenyl ether with catalytic 2-chlorobenzoic acid (5 mol%) at 250°C for 2 hours. This method enhances reaction efficiency compared to conventional heating, producing ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate as a cream-colored powder. Key parameters include:

ParameterValue
Temperature250°C
Irradiation Power180 W
Reaction Time2 hours
Yield75–80%

Post-reaction workup involves cooling, precipitation with n-hexane, and filtration. The product exhibits a melting point of 261–262°C and IR absorption at 1,695 cm1^{-1} (C=O ester).

Hydrazinolysis: Conversion to 4-Hydroxyquinoline-3-carbohydrazide

The ester intermediate is converted to the carbohydrazide via treatment with hydrazine hydrate. This step is critical for introducing the hydrazide functionality required for further derivatization.

Reaction Conditions and Optimization

A mixture of ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (1.0 equiv) and hydrazine hydrate (10 equiv) in DMF is stirred at room temperature for 12 hours. The reaction is monitored by TLC (methanol/dichloromethane, 1:4), with water-induced precipitation yielding this compound as a white powder.

ParameterValue
SolventDMF
Temperature25°C (room temperature)
Reaction Time12 hours
Yield50–55%

Spectral Characterization

The product is validated using:

  • IR (KBr): 3,310 cm1^{-1} (N-H), 1,730 cm1^{-1} (C=O hydrazide), 2,500–3,400 cm1^{-1} (O-H).

  • LC-MS (ESI): m/z 263.25 (M+1), consistent with the molecular formula C12H13N3O4\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_4.

  • 1H NMR ^1 \text{H NMR} (DMSO-d6_6): δ 7.46–7.57 (quinoline H-6, H-7, H-8), 2.65 (q, 2H, CH2_2CH3_3), 1.25 (t, 3H, CH2_2CH3_3).

Alternative Synthetic Routes and Functionalization

While the Gould-Jacob method dominates, alternative pathways include fluorous synthesis and solid-phase techniques. However, these are less commonly reported for 6-ethyl derivatives.

Functionalization via Acyl Hydrazide Derivatives

The carbohydrazide intermediate can undergo further reactions with benzoyl chlorides or aryl isocyanates to form hydrazone or urea derivatives, respectively. For example:

  • Reaction with 4-substituted benzoyl chlorides in DMF/Na2_2CO3_3 yields N′-benzoyl-4-hydroxyquinoline-3-carbohydrazides (30–40% yield).

  • Reaction with aryl isocyanates in acetonitrile produces N-aryl-2-(4-hydroxyquinoline-3-carbonyl)hydrazinecarboxamides.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

The use of diphenyl ether as a solvent minimizes byproducts, but small amounts of decarboxylated products may form. Recrystallization from ethanol purifies the ester intermediate effectively.

Industrial-Scale Considerations

Commercial synthesis (e.g., Ambeed.com) emphasizes batch consistency and purity (>98%), with LC-MS and 1H NMR^1 \text{H NMR} as quality control benchmarks . Large-scale production uses continuous-flow reactors to enhance cyclization efficiency and reduce energy costs.

Chemical Reactions Analysis

Reaction Mechanism

The Gould–Jacob reaction proceeds via a nucleophilic attack by the aniline nitrogen on the malonic ester, followed by cyclization . Key mechanistic steps include:

  • Enol formation : Keto-enol tautomerism facilitates cyclization.

  • Protonation : The nitrogen in the quinoline ring is protonated, stabilizing the intermediate .

Characterization Data

  • IR Spectroscopy :

    • C=O stretch : ~1730 cm⁻¹ (indicative of ester functional groups) .

    • O-H/NH₂ stretches : ~2500–3400 cm⁻¹ (hydroxy and hydrazide groups) .

  • LC-MS : Molecular ion peak at m/z 205.07 (M+1) .

  • Yield : 30–40% for carbohydrazide derivatives .

Biological Relevance

While the primary focus is on synthesis, early-stage bioassays indicate potential anti-HIV activity . For example, analogs like 6d and 7e showed inhibition rates of 32% and 28% (at 100 μM), respectively, against HIV-1 (NL4-3) in Hela cells . Docking studies suggest the hydroxyl and carboxyl groups chelate Mg²⁺ ions in integrase active sites, contributing to inhibitory effects .

Limitations and Challenges

  • Yield Optimization : The synthesis typically achieves moderate yields (30–40%), requiring further refinement for scalability .

  • Selectivity : Substituent effects on the benzoyl group may influence reactivity and product stability .

This compound exemplifies the versatility of the Gould–Jacob reaction in constructing quinoline derivatives, with applications spanning medicinal chemistry and enzyme inhibition. Further studies on reaction conditions and structural analogs could enhance its utility.

References Thieme Connect: Design, Synthesis and Docking Studies of New 4-hydroxyquinoline... Thieme Connect: Anti-HIV Activity of 4-hydroxyquinoline-3-carbohydrazide Derivatives Wikipedia: Gould–Jacobs Reaction

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agents:
    6-Ethyl-4-hydroxyquinoline-3-carbohydrazide has shown potential as a precursor for developing new antimicrobial agents. Studies indicate that it can inhibit the production of virulence factors in bacteria, thus affecting their pathogenicity .
  • Antiviral Activity:
    The compound has been evaluated for its antiviral properties, particularly against HIV. Research demonstrates that derivatives of quinoline compounds exhibit significant inhibitory effects on HIV integrase, suggesting that this compound could play a role in developing anti-HIV therapies .
  • Cancer Research:
    Quinoline derivatives have been investigated for their anticancer properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further research in cancer therapeutics .

Biochemical Research

  • Enzyme Inhibition:
    The compound has been utilized in studies related to enzyme inhibition, helping researchers understand biochemical pathways and develop new therapeutic strategies. Its interaction with metal ions such as copper and zinc may enhance its biochemical activity .
  • Molecular Modeling Studies:
    Molecular docking studies have revealed insights into how this compound interacts with biological targets at the molecular level. These studies assist in predicting the compound's efficacy and guiding future modifications for improved activity .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Coatings and Polymers: The compound can be used in developing specialized coatings that provide enhanced durability and resistance to environmental factors, potentially benefiting industries focused on protective materials .

Table of Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
8-HydroxyquinolineAnticancer
4-HydroxyquinolineAntiviral
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateEnzyme Inhibition

Case Studies

  • Anti-HIV Activity Evaluation:
    A study conducted on various derivatives of quinoline compounds showed that those structurally similar to this compound exhibited significant anti-HIV activity, with some compounds demonstrating EC50 values as low as 75 µM against HIV integrase .
  • Antibacterial Studies:
    Research evaluating the antibacterial efficacy of quinoline derivatives indicated that modifications to the core structure could enhance activity against resistant bacterial strains, highlighting the potential of this compound as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase, an enzyme crucial for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This mechanism highlights its potential as an antiviral agent.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key quinoline carbohydrazide derivatives:

Compound Name Substituents/Functional Groups Synthesis Method Key Data (Yield, MP) Biological Activity Notes References
6-Ethyl-4-hydroxyquinoline-3-carbohydrazide 6-Ethyl, 4-OH, 3-carbohydrazide Hydrazine hydrate + ester precursor Yield: 75%; MP: 261–262°C Anticancer potential
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide 6-Cl, 2-oxo, 4-carbohydrazide Not specified (supplementary methods)
4-Hydroxy-2-methylquinoline-6-carbohydrazide 2-Me, 4-OH, 6-carbohydrazide Hydrazine hydrate + ethyl ester precursor Forms triazole/thiadiazole derivatives
6,7-Dichloro-1-ethyl-4-oxoquinoline-3-hydrazide 6,7-diCl, 1-Et, 4-oxo, 3-hydrazide Reaction with CS₂/KOH Antimicrobial activity
2-Chloroquinoline-3-carbaldehyde hydrazide 2-Cl, 3-carbaldehyde hydrazide HCl-catalyzed condensation

Structural and Functional Differences

Carbohydrazide vs. Hydrazide/Carbaldehyde: The 3-carbohydrazide group in the target compound offers two reactive NH₂ sites, enabling diverse derivatization (e.g., acyl hydrazones ), whereas carbaldehyde hydrazides (e.g., ) have a single reactive site.

Synthetic Routes: Microwave-assisted synthesis (e.g., 250°C for 2 hours ) offers faster reaction times compared to traditional reflux methods (e.g., 12-hour stirring at room temperature ). Derivatives like N′-benzoyl-4-hydroxyquinoline-3-carbohydrazide require additional steps, such as benzoyl chloride condensation .

Biological Activity: The 4-hydroxy group in the target compound is critical for metal chelation, enhancing interactions with biological targets . In contrast, 4-oxo derivatives (e.g., ) may exhibit altered binding affinities due to reduced hydrogen-bonding capacity. 6-Ethyl substitution differentiates the compound from 6-methoxy analogs (e.g., 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid ), which may have differing electronic effects on aromatic systems.

Research Findings and Data

Spectral and Analytical Data

  • IR Spectroscopy : The target compound shows peaks at 1,695 cm⁻¹ (C=O stretch) and 3,150 cm⁻¹ (N-H stretch) .
  • Melting Points : Higher melting points (e.g., 261–262°C ) compared to analogs like compound 24 (MP: 160–161°C ) suggest stronger intermolecular interactions due to the carbohydrazide group.

Reactivity and Derivative Formation

  • The carbohydrazide group enables reactions with:
    • Aromatic aldehydes : To form hydrazones (e.g., ).
    • Isothiocyanates : For cyclization into triazole/thiadiazole derivatives .

Biological Activity

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide is a derivative of the quinoline family, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core with a hydroxy and carbohydrazide functional group, which are critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an anti-HIV agent. In vitro assays demonstrated that derivatives of this compound exhibited moderate inhibitory effects against the HIV-1 virus. For instance:

  • Compounds derived from this structure showed inhibition rates of 28% to 32% at a concentration of 100 µM, indicating promising antiviral activity without significant cytotoxicity at similar concentrations .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The synthesized derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Key findings include:

  • Moderate antibacterial activity was observed, with some derivatives showing effective inhibition against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells:

  • Antiviral Mechanism : The compound binds to the active site of integrase in HIV, chelating magnesium ions essential for viral replication .
  • Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

StudyFocusFindings
Aghasadeghi et al. (2013)Anti-HIV ActivityCompounds showed inhibition rates of 32% (6d) and 28% (7e) at 100 µM .
Sechi et al. (2022)Antibacterial ActivityModerate antibacterial effects were noted; further studies suggested potential for drug development .
Recent Synthesis StudiesStructure–Activity RelationshipHighlighted the importance of functional groups in enhancing biological activity; compounds with hydroxyl groups showed improved efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide?

  • Methodology : A common approach involves condensation reactions. For example:

Start with ethyl 4-hydroxyquinoline-3-carboxylate derivatives.

React with hydrazine hydrate to form the carbohydrazide core.

Introduce the ethyl group via alkylation under controlled pH and temperature.

  • Key steps include refluxing in dry DMF with a catalytic amount of Na₂CO₃, followed by recrystallization from ethanol for purification .
    • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR and IR spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. How do researchers characterize the structural features of this compound?

  • Techniques :

  • MS : Molecular ion peak ([M+H]⁺) to confirm molecular weight.
  • NMR : ¹H NMR (δ 8.5–9.0 ppm for aromatic protons, δ 2.5–3.0 ppm for ethyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 60.2%, H: 4.8%, N: 14.0%) .
    • Crystallography : X-ray diffraction for absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation reactions be addressed during synthesis?

  • Mechanistic Insight : Ethylation at the quinoline C-6 position competes with side reactions (e.g., N-alkylation).
  • Optimization Strategies :

  • Use polar aprotic solvents (DMF) to stabilize intermediates.
  • Control temperature (60–80°C) and pH (weakly basic conditions) to favor C-alkylation over N-alkylation.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    • By-Product Analysis : Isolate and characterize side products (e.g., N-ethyl derivatives) using preparative HPLC and 2D NMR .

Q. What methodologies are recommended for evaluating the compound’s antibacterial activity?

  • Assay Design :

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2× MIC.
    • SAR Studies : Modify the ethyl or carbohydrazide groups and correlate substitutions with activity trends (e.g., enhanced potency with electron-withdrawing substituents) .
    • Computational Support : Perform molecular docking (AutoDock Vina) to predict binding to DNA gyrase (target PDB: 1KZN) .

Q. How can data discrepancies in reaction yields or bioactivity be resolved?

  • Root-Cause Analysis :

  • Synthetic Reproducibility : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to minimize hydrolysis.
  • Bioassay Variability : Use internal controls (e.g., ciprofloxacin) and standardized inoculum sizes.
    • Advanced Analytics :
  • LC-MS to detect trace impurities (<0.1%) affecting bioactivity.
  • Multivariate statistical analysis (PCA) to identify critical variables (e.g., solvent purity, incubation time) .

Q. What strategies are effective for studying supramolecular interactions in crystalline forms?

  • Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···N interactions) and π-π stacking (interplanar distances ~3.5 Å) via X-ray diffraction .
  • Thermal Analysis : DSC/TGA to assess stability (decomposition >250°C) and correlate with crystal packing efficiency .

Methodological Frameworks

Q. How can computational and experimental data be integrated to optimize derivatives?

  • Workflow :

DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate electrostatic potential maps.

MD Simulations : Simulate ligand-protein dynamics (GROMACS) to refine docking poses.

Experimental Validation : Synthesize top-ranked candidates and validate activity .

  • Data Cross-Validation : Use RMSD values (<2.0 Å) to align computational and crystallographic results .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (6a–e)30–40% (ethanol recrystallization)
Antibacterial MIC (S. aureus)8–16 µg/mL (broth microdilution)
Crystal Packing Distance3.5 Å (π-π stacking)

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